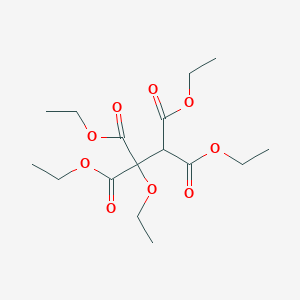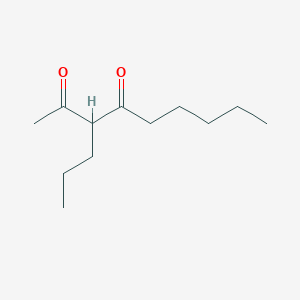
3-Propylnonane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propylnonane-2,4-dione: is an organic compound belonging to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the second and fourth positions of a nonane chain, with a propyl group attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylnonane-2,4-dione can be achieved through several methods:
Aldol Condensation: This method involves the reaction of propanal with 2,4-nonanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes condensation to form the desired diketone.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: 3-Propylnonane-2,4-dione can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The diketone can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino derivatives, thio derivatives.
科学研究应用
3-Propylnonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-Propylnonane-2,4-dione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by forming covalent bonds with active site residues.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to downstream effects.
Pathways Involved: The compound can affect metabolic pathways, including those involved in oxidative stress and inflammation.
相似化合物的比较
3-Propylnonane-2,4-dione can be compared with other similar diketones:
2,4-Pentanedione: A simpler diketone with similar reactivity but different physical properties.
3-Methyl-2,4-pentanedione: Another diketone with a methyl group instead of a propyl group, leading to different steric and electronic effects.
List of Similar Compounds
- 2,4-Pentanedione
- 3-Methyl-2,4-pentanedione
- 2,4-Hexanedione
- 3-Ethyl-2,4-pentanedione
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
属性
CAS 编号 |
113486-30-9 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
3-propylnonane-2,4-dione |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-9-12(14)11(8-5-2)10(3)13/h11H,4-9H2,1-3H3 |
InChI 键 |
VNEYOWRODFMBOV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)C(CCC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


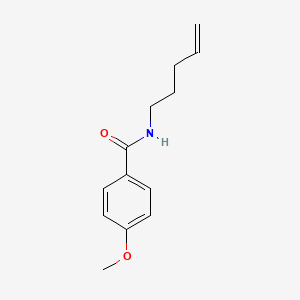
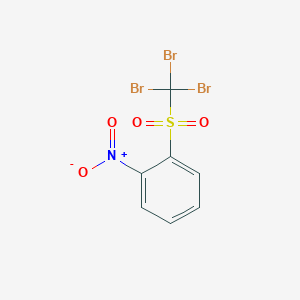
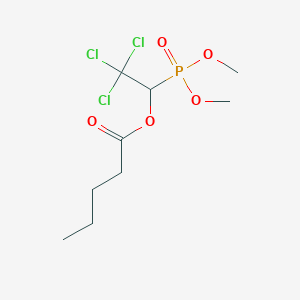
silane](/img/structure/B14291895.png)
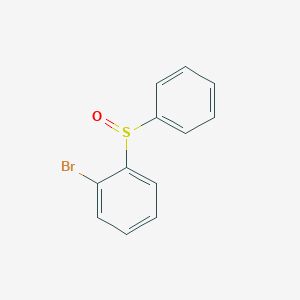
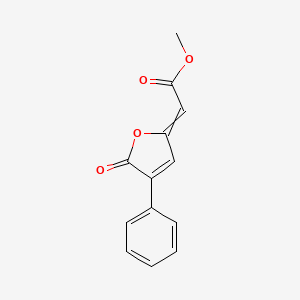
![11-[(Dimethylamino)(dimethyl)silyl]undecanenitrile](/img/structure/B14291918.png)
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
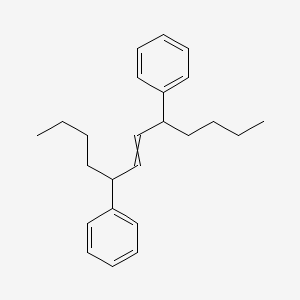

![[4-(Hydroxymethyl)cyclohexyl]methanol;methanesulfonic acid](/img/structure/B14291931.png)
silane](/img/structure/B14291945.png)
